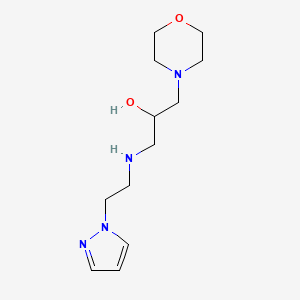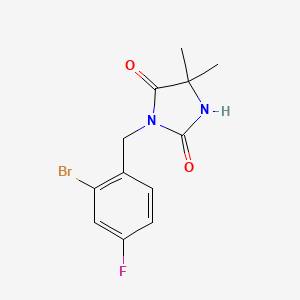
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride typically involves the reaction of benzyl alcohol with an amino acid derivative under specific conditions. One common method involves the esterification of (S)-3-amino-4-phenylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium azide (NaN₃) are employed in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions yield benzyl alcohol or benzylamine derivatives.
Substitution: Substitution reactions produce various benzyl-substituted compounds.
Scientific Research Applications
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simple amine with a benzyl group, used in organic synthesis and as a precursor to various chemicals.
Benzyl alcohol: An aromatic alcohol used as a solvent and in the synthesis of esters and other derivatives.
Benzyl chloride: An organochlorine compound used as an intermediate in the production of benzyl derivatives.
Uniqueness
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride is unique due to its specific structure, which combines a benzyl group with an amino acid derivative. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H20ClNO2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
benzyl (3S)-3-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c18-16(11-14-7-3-1-4-8-14)12-17(19)20-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1 |
InChI Key |
OHOVBGRGMBZUOX-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)







